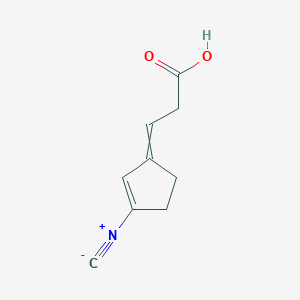

Ácido 5-(aminometil)furano-2-carboxílico

Descripción general

Descripción

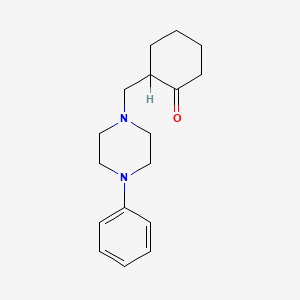

5-(Aminomethyl)furan-2-carboxylic acid is a chemical compound with promising applications due to its unique structure and properties. It serves as a key intermediate in the synthesis of biobased polymers and other chemical products. Its relevance has grown in the context of green chemistry and sustainable materials science.

Synthesis Analysis

The synthesis of related furan compounds has been explored through various methods. For instance, Xu et al. (2018) described an efficient synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime, achieving high selectivity and yield under controlled reaction pathways over Rh/HZSM-5 catalysts (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of furan derivatives has been characterized in various studies. Chakraborty et al. (2002) synthesized a novel cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid, demonstrating its potential as an excellent receptor for carboxylate binding, showcasing the versatility of furan-based compounds in complex molecular architectures (Chakraborty et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 5-(Aminomethyl)furan-2-carboxylic acid and its derivatives have been extensively studied. For example, Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids, highlighting the reactivity and potential for generating novel compounds with specific properties (Hofmann, 1998).

Physical Properties Analysis

The physical properties of furan-based polyesters, such as those synthesized from 2,5-bis(hydroxymethyl)furan, have been characterized, showing their potential in replacing traditional petrochemical-derived materials (Jiang et al., 2014).

Chemical Properties Analysis

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid demonstrates the chemical versatility and potential of furan derivatives for producing valuable biobased chemicals (Dijkman et al., 2014).

Aplicaciones Científicas De Investigación

Monómero para Poliamidas Biobasadas

El AMFCA es un posible monómero para la producción de poliamidas aromáticas o semiaromáticas biobasadas . Estas poliamidas se pueden utilizar en diversas industrias, como la textil, la automotriz y el envasado, debido a su durabilidad y resistencia al calor.

Investigación en Ciencia de Materiales

En la ciencia de los materiales, el AMFCA se puede utilizar para sintetizar nuevos tipos de polímeros furánicos, que se conocen por su potencial como alternativas sostenibles a los plásticos basados en productos petroquímicos .

Desarrollo de Catalizadores

Se han realizado investigaciones sobre el uso de AMFCA en el desarrollo de catalizadores, particularmente en el campo de los procesos de aminación reductiva . Estos catalizadores se pueden aplicar en la síntesis química y los procesos industriales para mejorar la eficiencia y la selectividad.

Safety and Hazards

Direcciones Futuras

: Sigma-Aldrich: 5-(Aminomethyl)furan-2-carboxylic acid : Reductive Amination of 5-Formyl-2-furancarboxylic Acid and its Dimethylacetal Form to 5-Aminomethylfuran Carboxylic Acid : Reductive amination of 5-formyl-2-furancarboxylic acid to 5-aminomethylfuran carboxylic acid : Chemsrc: 5-Aminomethyl-furan-2-carboxylic acid

Mecanismo De Acción

- AMFCA is synthesized via reductive amination from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) using a heterogeneous catalyst (cobalt phosphide nanorod) containing coordinatively unsaturated Co–Co active sites .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

5-(Aminomethyl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of biocatalysis. It interacts with enzymes such as transaminases, which facilitate the conversion of biobased furanaldehydes into furfurylamines . The interaction with these enzymes involves the formation of imine intermediates, which are subsequently reduced to produce 5-(Aminomethyl)furan-2-carboxylic acid. This compound also interacts with cobalt phosphide nanorod catalysts, which are used in the reductive amination process .

Cellular Effects

The effects of 5-(Aminomethyl)furan-2-carboxylic acid on various cell types and cellular processes are still under investigation. It is known to influence cell function by participating in metabolic pathways that involve the conversion of biomass-derived compounds. This compound may impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins involved in these processes .

Molecular Mechanism

At the molecular level, 5-(Aminomethyl)furan-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as a substrate for transaminases, leading to the formation of imine intermediates that are reduced to produce the final product . This compound may also inhibit or activate specific enzymes, resulting in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Aminomethyl)furan-2-carboxylic acid change over time. The stability and degradation of this compound are influenced by factors such as temperature and the presence of catalysts. Studies have shown that the yield of 5-(Aminomethyl)furan-2-carboxylic acid increases over time when using cobalt phosphide nanorod catalysts, with maximum yield observed at full conversion . Long-term effects on cellular function are still being studied.

Metabolic Pathways

5-(Aminomethyl)furan-2-carboxylic acid is involved in metabolic pathways that convert biomass-derived compounds into valuable products. It interacts with enzymes such as transaminases and reductive amination catalysts, facilitating the conversion of 5-formyl-2-furan carboxylic acid into 5-(Aminomethyl)furan-2-carboxylic acid . This compound may also affect metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 5-(Aminomethyl)furan-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function .

Subcellular Localization

The subcellular localization of 5-(Aminomethyl)furan-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function within the cell .

Propiedades

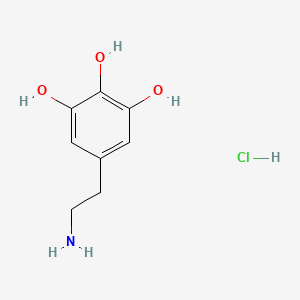

IUPAC Name |

5-(aminomethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHVYJBSPHDDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918464 | |

| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934-65-6 | |

| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

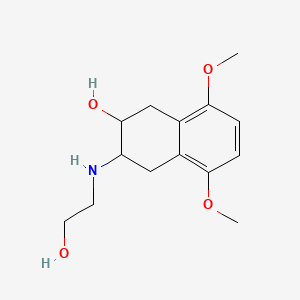

![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)

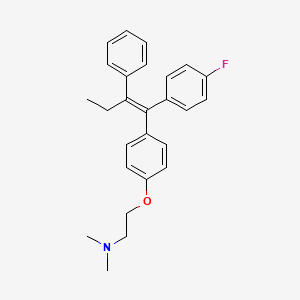

![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)